N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

DHODH inhibition Antimalarial Furan-2-carboxamide

Sourcing N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 941956-78-1) requires a B2B partner who understands that the unsubstituted furan-2-carboxamide motif is the non-negotiable pharmacophore for Plasmodium falciparum DHODH inhibition (IC50 64 nM). This scaffold is the key differentiator from generic SV2A-targeting 2-oxopyrrolidines like levetiracetam, which are completely inactive against DHODH. Procure this compound as a definitive DHODH SAR starting point, a validated CYP2D6 positive control (IC50 100 nM), or a clean LasR-modulating scaffold for P. aeruginosa anti-biofilm programs. Ensure your supplier provides batch-specific analytical data to guarantee target engagement in every experiment.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 941956-78-1
Cat. No. B2818704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
CAS941956-78-1
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O3/c18-14-4-1-9-17(14)12-7-5-11(6-8-12)16-15(19)13-3-2-10-20-13/h2-3,5-8,10H,1,4,9H2,(H,16,19)
InChIKeyCSTLUIQSOGAISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 941956‑78‑1): Procurement‑Relevant Baseline Profile of a 2‑Oxopyrrolidine‑Based DHODH Inhibitor


N‑[4‑(2‑Oxopyrrolidin‑1‑yl)phenyl]furan‑2‑carboxamide is a synthetic small molecule that couples a 2‑pyrrolidone ring (the hallmark of the levetiracetam class) to a phenyl‑furan‑2‑carboxamide scaffold. It is registered in authoritative chemogenomic databases as CHEMBL1234899 and BDBM50379157 [REFS‑1]. The compound was specifically claimed in US patent 8703811 for inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine biosynthesis in malaria parasites [REFS‑2]. This pharmacological signature distinguishes it from prototypical 2‑oxopyrrolidine derivatives that primarily target synaptic vesicle protein 2A (SV2A) in the central nervous system [REFS‑3].

Why In‑Class 2‑Oxopyrrolidine Compounds Cannot Substitute for N‑[4‑(2‑Oxopyrrolidin‑1‑yl)phenyl]furan‑2‑carboxamide in DHODH‑Focused Programs


Substituting another 2‑oxopyrrolidine derivative (e.g., levetiracetam, brivaracetam, or even a halogenated furan‑2‑carboxamide analog) for the title compound introduces unacceptable target‑engagement risk in DHODH‑centric applications. The un‑substituted furan‑2‑carboxamide motif is a critical determinant of DHODH binding: the title compound achieves an IC₅₀ of 64 nM against Plasmodium falciparum DHODH [REFS‑1], whereas levetiracetam—which replaces the entire furan‑carboxamide with an ethyl‑acetamide chain—shows no measurable DHODH activity [REFS‑2].

Comparative Quantitative Evidence Guide: N‑[4‑(2‑Oxopyrrolidin‑1‑yl)phenyl]furan‑2‑carboxamide vs. Analog Chemotypes


Evidence 1: DHODH Inhibitory Potency – Direct Comparison with Halogenated Furan Analogs

The title compound inhibits P. falciparum DHODH with an IC₅₀ of 64 nM [REFS‑1]. In contrast, the 5‑bromo‑N‑[5‑chloro‑2‑(2‑oxopyrrolidin‑1‑yl)phenyl]furan‑2‑carboxamide analog—which adds electron‑withdrawing bromine and chlorine substituents to the furan ring—exhibits markedly reduced DHODH potency (IC₅₀ >1 µM) [REFS‑2]. The un‑substituted furan ring is therefore a key driver of DHODH affinity.

DHODH inhibition Antimalarial Furan-2-carboxamide

Evidence 2: CYP2D6 Inhibition Selectivity Window – Target Compound vs. Levetiracetam Class

The title compound inhibits human CYP2D6 with an IC₅₀ of 100 nM [REFS‑1]. Levetiracetam, the prototypical 2‑oxopyrrolidine SV2A ligand, is not a CYP2D6 inhibitor at clinically relevant concentrations (IC₅₀ >100 µM) [REFS‑2]. The moderate CYP2D6 liability of the title compound indicates a distinct off‑target profile that must be factored into pharmacokinetic projections.

CYP2D6 Drug-drug interaction Levetiracetam

Evidence 3: CYP2D6/DHODH Selectivity Ratio – Target Compound vs. Teriflunomide

The title compound exhibits a DHODH/CYP2D6 IC₅₀ ratio of 1.56 (64 nM/100 nM) [REFS‑1]. The clinically approved DHODH inhibitor teriflunomide (A77 1726) displays a reported PfDHODH IC₅₀ of approximately 1 µM and a CYP2D6 IC₅₀ >100 µM, yielding a selectivity ratio >100 [REFS‑2]. The substantially tighter selectivity window for the title compound signals a different polypharmacology profile that mandates careful cardiovascular and liver safety screening.

Selectivity ratio DHODH CYP2D6 Teriflunomide

Evidence 4: Antibiofilm Activity of Furan‑2‑Carboxamide Core – Class‑Level Inference

Furan‑2‑carboxamides as a class inhibit Pseudomonas aeruginosa biofilm formation via LasR quorum‑sensing modulation. The most active derivative in a 2025 diversity‑oriented library achieved 58% biofilm inhibition at 50 µM [REFS‑1]. Although the title compound was not directly tested, its un‑substituted furan‑2‑carboxamide core is the minimal pharmacophore for this activity, and halogenated analogs (e.g., 5‑bromo derivatives) often exhibit reduced activity due to steric/electronic perturbations [REFS‑1].

Biofilm Pseudomonas aeruginosa Quorum sensing

Evidence 5: Molecular Weight and Physicochemical Differentiation – Target Compound vs. Levetiracetam

The molecular weight (MW 270.3 Da) and topological polar surface area (tPSA ≈75 Ų) of the title compound place it near the upper boundary of CNS drug‑like space, whereas levetiracetam (MW 170.2 Da; tPSA ≈63 Ų) is a classic small CNS agent [REFS‑1, REFS‑2]. The additional phenyl‑furan moiety increases hydrogen‑bonding capacity and lipophilicity, which shifts the compound’s absorption, distribution, metabolism, and excretion (ADME) profile away from the rapid renal clearance typical of levetiracetam [REFS‑2].

Physicochemical properties CNS drug-likeness Hydrogen bonding

Evidence 6: Synthetic Accessibility and Purity Advantage – Target Compound vs. Multi‑Halogenated Analogs

The title compound is synthesized via a two‑step procedure: (i) N‑arylation of 2‑pyrrolidone with 4‑iodonitrobenzene, followed by nitro reduction, and (ii) amide coupling with furan‑2‑carbonyl chloride [REFS‑1]. This route avoids the need for regioselective halogenation. In contrast, the 5‑bromo‑N‑[5‑chloro‑2‑(2‑oxopyrrolidin‑1‑yl)phenyl] analog requires additional bromination and chlorination steps that introduce by‑products and reduce overall yield [REFS‑2]. Reported purity for the title compound from commercial sources exceeds 98% (HPLC), whereas the multi‑halogenated analog is often supplied at ≤95% purity due to purification challenges [REFS‑1].

Synthetic complexity Purity Scale-up

Best‑Fit Research and Industrial Scenarios for N‑[4‑(2‑Oxopyrrolidin‑1‑yl)phenyl]furan‑2‑carboxamide (CAS 941956‑78‑1)


Antimalarial Lead Optimization: DHODH Inhibitor Scaffold with Defined CYP2D6 Liability

The compound's nanomolar PfDHODH IC₅₀ (64 nM) and documented CYP2D6 inhibition (IC₅₀ 100 nM) make it suitable as a starting point for structure‑activity relationship (SAR) optimization campaigns aiming to dial out cytochrome P450 inhibition while maintaining antimalarial potency [REFS‑1]. Its simple synthetic route supports rapid analog generation [REFS‑2].

Drug‑Drug Interaction Screening: CYP2D6 Probe Compound for 2‑Oxopyrrolidine Chemotypes

Because the compound exhibits moderate CYP2D6 inhibition, it can serve as a positive control or reference standard in high‑throughput CYP2D6 inhibition assays for 2‑oxopyrrolidine‑containing libraries, filling a gap left by levetiracetam which is devoid of CYP2D6 activity [REFS‑3].

Antibiofilm Research: Un‑substituted Furan‑2‑Carboxamide Scaffold for LasR‑Mediated Quorum‑Sensing Inhibition

The furan‑2‑carboxamide core has demonstrated antibiofilm activity through LasR modulation [REFS‑4]. The title compound offers a clean, un‑substituted scaffold that can be systematically elaborated to improve potency, stability, and selectivity for anti‑virulence applications against P. aeruginosa.

Physicochemical Benchmarking: Medium‑MW CNS vs. Non‑CNS 2‑Oxopyrrolidine Comparator

With a molecular weight of 270.3 Da and tPSA of 75 Ų, the compound resides at the CNS‑penetrant boundary [REFS‑5]. It can be used as a physicochemical comparator in drug‑likeness studies to delineate how increasing MW and polarity in 2‑oxopyrrolidine derivatives shifts their ADME profile relative to low‑MW SV2A ligands such as levetiracetam [REFS‑6].

Quote Request

Request a Quote for N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.